![molecular formula C9H6F3NO2S B1429833 4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1221256-00-3](/img/structure/B1429833.png)
4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, also known as TF-Thieno[3,2-b]pyrrole-5-carboxylic acid (TF-TPCA), is an organic compound with a molecular formula of C7H4F3NO2S. It is an important intermediate for the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. TF-TPCA has been extensively studied for its potential applications in the field of medicinal chemistry and pharmaceutical sciences.
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Pyrrole derivatives have been identified to possess significant antibacterial and antifungal properties . The trifluoroethyl group in the compound may enhance these properties by increasing the lipophilicity, allowing better penetration through bacterial cell walls or fungal membranes. This could lead to the development of new antibiotics or antifungals that are more effective against resistant strains.
Anti-inflammatory Drugs
The anti-inflammatory potential of pyrrole derivatives makes them candidates for the development of new anti-inflammatory drugs . The specific structure of 4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid could be explored for its efficacy in reducing inflammation in various medical conditions, such as arthritis or asthma.
Antiviral and Antimalarial Therapeutics
Pyrrole compounds have shown antiviral and antimalarial activities . The unique structure of this compound could be utilized in the synthesis of novel therapeutics targeting viral infections or malaria, potentially offering new mechanisms of action against these diseases.
Anticancer Agents
Some pyrrole derivatives exhibit anticancer properties . The electron-deficient nature of the compound could interact with specific biological targets, leading to the development of new anticancer drugs with possibly fewer side effects and better selectivity towards cancer cells.
Enzyme Inhibition
Pyrrole derivatives can act as enzyme inhibitors . The compound could be studied for its ability to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby providing a new approach to treat various diseases.
Material Science Applications
The structural features of pyrrole derivatives make them useful in material science . The compound could be incorporated into polymers or coatings, imparting unique properties such as increased durability or chemical resistance, which could be beneficial in various industrial applications.
Catalysis
Pyrrole derivatives are also explored in the field of catalysis . The compound’s structure could be advantageous in catalytic processes, potentially leading to more efficient and selective reactions in organic synthesis.
Drug Design and Development
Due to the versatility and biocompatibility of pyrrole derivatives, they are valuable in drug design and development . The compound could serve as a scaffold for the synthesis of a wide range of biologically active molecules, aiding in the discovery of new drugs.
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)4-13-5-1-2-16-7(5)3-6(13)8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITCJGHIRRMKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N(C(=C2)C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



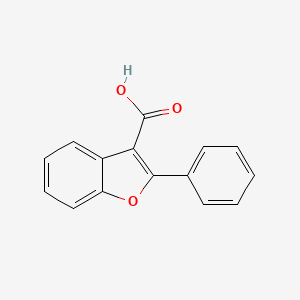
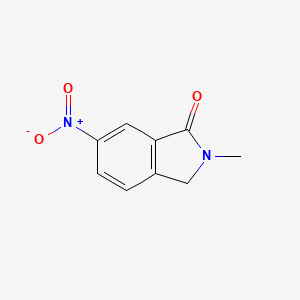


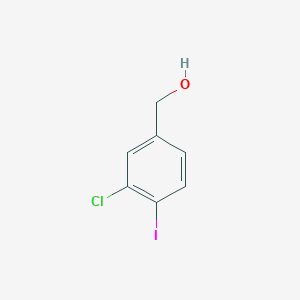
![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
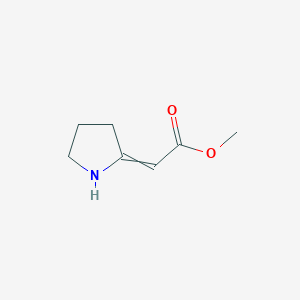
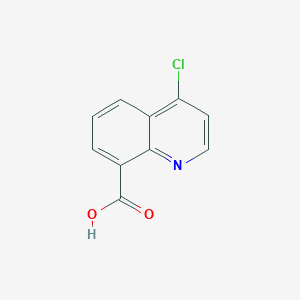

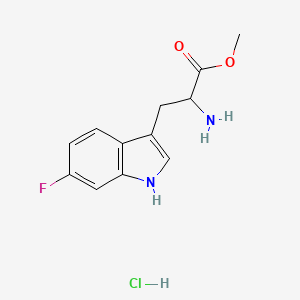
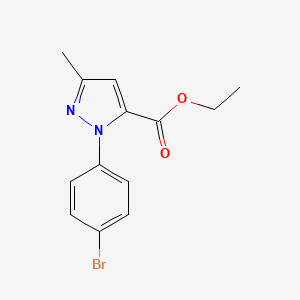
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)

